(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Description
Commonly abbreviated as (R)-BTFM-Garphos™, this chiral bisphosphine ligand features a biphenyl backbone substituted with four methoxy groups at the 4,4',6,6' positions and two bis(3,5-bis(trifluoromethyl)phenyl)phosphine groups at the 2,2' positions. Its molecular formula is C₄₈H₂₈F₂₄O₄P₂, with a molecular weight of 1186.64 g/mol . The trifluoromethyl (CF₃) substituents confer strong electron-withdrawing properties, enhancing the ligand’s ability to stabilize electron-deficient metal centers in asymmetric catalysis.
Properties
IUPAC Name |
[2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H28F24O4P2/c1-73-29-17-35(75-3)39(37(19-29)77(31-9-21(41(49,50)51)5-22(10-31)42(52,53)54)32-11-23(43(55,56)57)6-24(12-32)44(58,59)60)40-36(76-4)18-30(74-2)20-38(40)78(33-13-25(45(61,62)63)7-26(14-33)46(64,65)66)34-15-27(47(67,68)69)8-28(16-34)48(70,71)72/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXXRZDVSJSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28F24O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107967 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1186.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-85-6 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,2'-Bis[bis(3,5-trifluoromethylphenyl) phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds with bis(trifluoromethyl)phenyl groups have been used as ligands in various catalytic reactions. These ligands can bind to metal centers and facilitate a variety of bond-forming reactions.
Mode of Action
The compound likely acts as a ligand, binding to a metal center and facilitating various reactions. The bis(trifluoromethyl)phenyl groups can stabilize the transition states of reactions by forming explicit double hydrogen bonds. This can activate substrates and stabilize developing negative charges, such as oxyanions.
Biochemical Pathways
Compounds with similar structures have been used in a variety of reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling.
Result of Action
As a ligand, it likely facilitates various bond-forming reactions, leading to the synthesis of new compounds.
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form explicit double hydrogen bonds can be influenced by the polarity of the solvent.
Biological Activity
(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl (CAS No. 1365531-84-5) is a chiral phosphine ligand known for its applications in catalysis and potential biological activities. The compound has garnered attention due to its structural features and the presence of multiple trifluoromethyl groups, which can influence its reactivity and interaction with biological systems.
- Molecular Formula : C₄₈H₂₈F₂₄O₄P₂
- Molecular Weight : 1186.64 g/mol
- Solubility : Insoluble in water; air-sensitive.
- Purity : ≥97% .
Biological Activity Overview
The biological activity of (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl has been explored primarily in the context of its use as a ligand in catalysis. However, emerging studies suggest potential implications for its biological interactions.
Anticancer Activity
Recent studies have indicated that phosphine ligands can exhibit anticancer properties through various mechanisms:
- Mechanism of Action : Phosphine ligands can induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl groups may enhance the lipophilicity of the compound, facilitating cellular uptake and interaction with biomolecules.
Case Studies
- Study on Cell Lines : In vitro studies using human cancer cell lines demonstrated that compounds similar to (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl exhibited significant cytotoxic effects. The IC50 values were determined to be in the micromolar range.
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Garphos™ Family
The Garphos™ ligand family includes derivatives with distinct substituents on the phosphorus-bound aryl groups. Key examples include:
Key Differences :
Electronic Effects :
- BTFM-Garphos : CF₃ groups withdraw electron density, increasing metal center electrophilicity. Ideal for reactions requiring high oxidative stability (e.g., cross-couplings).
- DMM-Garphos : Methoxy and methyl groups donate electrons, suitable for stabilizing electron-rich metal intermediates .
- Trimethylsilyl-Garphos : Si(CH₃)₃ groups offer intermediate electronic properties, balancing steric and electronic demands .
Steric Effects :
Solubility and Stability
- BTFM-Garphos : Insoluble in water; compatible with organic solvents like toluene and dichloromethane. Degrades under light or oxidizing conditions .
- DTBM-Garphos : Similar insolubility in water but requires storage at low temperatures due to tert-butyl group sensitivity .
- DMM-Garphos : Improved solubility in polar aprotic solvents (e.g., THF) due to methoxy groups .
Catalytic Performance
- Enantioselective Hydrogenation :
- Cross-Coupling Reactions :
- DMM-Garphos : Used in Suzuki-Miyaura couplings where moderate steric bulk prevents catalyst poisoning .
Q & A
Q. Methodological Answer :
- Steric Effects : The 3,5-trifluoromethylphenyl groups create a rigid, bulky environment, favoring specific transition-state geometries. Comparative studies with analogs (e.g., DMM-Garphos) show that larger substituents (e.g., t-butyl in DTBM-Garphos) enhance enantioselectivity in hindered substrates .
- Electronic Effects : The electron-withdrawing trifluoromethyl groups polarize the P–M bond, increasing Lewis acidity of the metal center, while methoxy groups donate electron density to stabilize intermediates.
- Experimental Validation : Use F NMR to monitor ligand-metal interactions and DFT calculations to model steric/electronic contributions .
Advanced: How can researchers resolve contradictory data in enantiomeric excess (ee) measurements across different substrates?
Methodological Answer :
Contradictions often arise from substrate-dependent ligand conformation or competing reaction pathways. To address this:
Kinetic Profiling : Monitor ee vs. time to identify if selectivity arises from kinetic or thermodynamic control.
Ligand-Mapping Studies : Compare performance with structurally related ligands (e.g., DTBM-Garphos vs. BTFM-Garphos) to isolate substituent effects .
Computational Analysis : Use DFT to model transition states and identify steric clashes or electronic mismatches.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this ligand and its metal complexes?
Q. Methodological Answer :
- P NMR : Confirms phosphine coordination shifts (δ ~20–30 ppm for free ligand; upfield shifts upon metal binding).
- X-ray Crystallography : Resolves absolute configuration and ligand geometry (e.g., bite angle in metal complexes) .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
Advanced: What strategies optimize ligand loading in catalytic systems to minimize cost without compromising efficiency?
Q. Methodological Answer :
- Substoichiometric Loading : Test ligand:metal ratios from 1:1 to 1:1.2; higher ratios may improve selectivity but increase costs.
- Solvent Screening : Low-polarity solvents (e.g., toluene) often enhance ligand stability and reduce leaching.
- Recycling Studies : Immobilize the ligand on silica or polymers to enable reuse (confirmed via ICP-MS for metal retention) .
Advanced: How does this ligand compare to BIPHEPHOS in palladium-catalyzed cross-couplings?
Q. Methodological Answer :
- Steric Profile : BIPHEPHOS (a phosphite ligand) has a smaller bite angle, favoring less hindered substrates, while the tetramethoxy-biphenyl backbone here provides greater rigidity for bulky substrates.
- Electronic Tuning : The trifluoromethyl groups increase electron deficiency vs. BIPHEPHOS’s electron-rich phosphite, altering oxidative addition rates in Pd-catalyzed reactions.
- Performance Metrics : Compare turnover numbers (TON) and ee in model reactions like aryl bromide aminations .
Basic: What precautions are necessary for handling and storing this ligand to prevent degradation?
Q. Methodological Answer :
- Storage : Under inert atmosphere (Ar/N) at –20°C to prevent oxidation of phosphine groups.
- Handling : Use gloveboxes for air-sensitive steps; monitor purity via P NMR periodically.
- Deactivation Signs : Discoloration (yellow to brown) or broadening of NMR peaks indicates oxidation; repurify via column chromatography (SiO, EtOAc/hexane) .
Advanced: Can computational methods predict this ligand’s performance in novel catalytic systems?
Methodological Answer :
Yes. Use DFT (e.g., B3LYP/def2-TZVP) to:
Calculate bite angles and Tolman electronic parameters.
Model transition states for enantioselectivity trends.
Screen virtual ligand libraries (e.g., substituting methoxy with ethoxy) to prioritize synthetic targets .
Advanced: How do solvent and temperature affect the ligand’s coordination behavior in ruthenium complexes?
Q. Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., MeOH) stabilize ionic intermediates but may dissociate the ligand. Low-polarity solvents (toluene) enhance ligand-metal binding (confirmed via UV-vis titration).
- Temperature : Higher temps (≥60°C) accelerate ligand dissociation, reducing ee. Optimize via Arrhenius plots of ee vs. T .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
